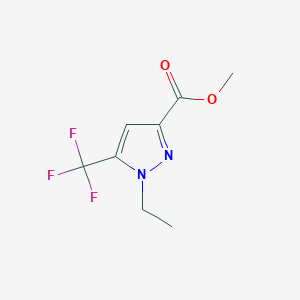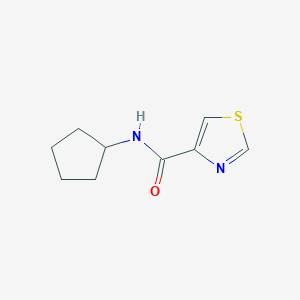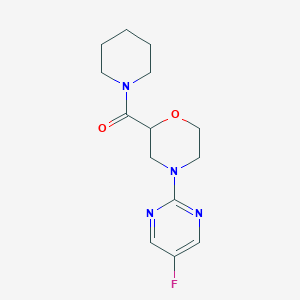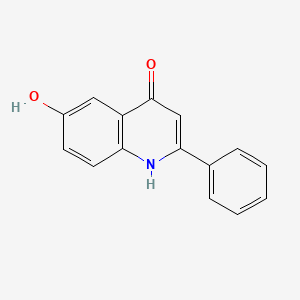
9-(2-Sulfo)-fluorenylmethyloxycarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Sulfo)-fluorenylmethyloxycarbonyl chloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable reagent in organic synthesis, particularly in the field of peptide synthesis. Its ability to act as a protecting group for amines has made it a staple in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Sulfo)-fluorenylmethyloxycarbonyl chloride typically involves the reaction of fluorenylmethyloxycarbonyl chloride with a sulfonating agent. One common method involves the use of chlorosulfonic acid as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective sulfonation of the fluorenylmethyloxycarbonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(2-Sulfo)-fluorenylmethyloxycarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
9-(2-Sulfo)-fluorenylmethyloxycarbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used as a protecting group for amines in peptide synthesis, facilitating the construction of complex peptide chains.
Biology: In biological research, it is used to modify peptides and proteins, aiding in the study of their structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 9-(2-Sulfo)-fluorenylmethyloxycarbonyl chloride exerts its effects is primarily through its role as a protecting group. It reacts with amines to form stable carbamate linkages, protecting the amine group from unwanted reactions during subsequent synthetic steps. The sulfonyl group enhances the stability and solubility of the compound, making it easier to handle and purify.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethyloxycarbonyl chloride: Lacks the sulfonyl group, making it less soluble and stable compared to 9-(2-Sulfo)-fluorenylmethyloxycarbonyl chloride.
2-(4-Sulfophenylsulfonyl)ethoxycarbonyl chloride: Another sulfonyl-containing protecting group, but with different structural properties and reactivity.
Uniqueness
The presence of the sulfonyl group in this compound imparts unique properties such as increased solubility and stability, making it a preferred choice in many synthetic applications. Its ability to form stable carbamate linkages with amines sets it apart from other protecting groups.
Properties
Molecular Formula |
C15H11ClO5S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
9-(carbonochloridoyloxymethyl)-9H-fluorene-2-sulfonic acid |
InChI |
InChI=1S/C15H11ClO5S/c16-15(17)21-8-14-11-4-2-1-3-10(11)12-6-5-9(7-13(12)14)22(18,19)20/h1-7,14H,8H2,(H,18,19,20) |
InChI Key |
RDNRMPYXJPJOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)S(=O)(=O)O)C(C2=C1)COC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12226083.png)

![4,4-Difluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12226092.png)
![2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12226093.png)
![5-Bromo-2-{[1-(oxan-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12226098.png)



![2-methyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12226114.png)
![2-Methyl-5-{pyrido[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12226119.png)
![3-[3-(Fluoromethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12226120.png)

![4-Tert-butyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12226135.png)
![5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12226157.png)
